

Unveiling Imbricataflavone A: A Technical Guide to its Natural Sources and Abundance

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Compound of Interest

Compound Name: *Imbricataflavone A*

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Introduction

Imbricataflavone A, a naturally occurring biflavonoid, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the known natural sources of **Imbricataflavone A**, its abundance, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of Imbricataflavone A

Contrary to what its name might suggest, **Imbricataflavone A** has been definitively isolated from the plant species *Podocarpus imbricatus*. This finding is a crucial distinction for researchers seeking to source this compound from its natural matrix.

Podocarpus imbricatus, a member of the Podocarpaceae family, is a coniferous tree found in various regions. Chemical investigations of this plant have led to the identification and characterization of **Imbricataflavone A**, along with other related biflavonoids.

Abundance of Imbricataflavone A

Currently, there is limited publicly available quantitative data on the specific abundance of **Imbricataflavone A** in *Podocarpus imbricatus*. The initial isolation studies focused on the structural elucidation of the compound, and detailed quantitative analyses are not extensively reported in the accessible literature. The yield of biflavonoids from plant material is typically in the range of milligrams per kilogram of dried plant material, but specific values for **Imbricataflavone A** require further investigation.

Table 1: Quantitative Data on **Imbricataflavone A**

Plant Source	Plant Part	Method of Quantification	Abundance (mg/kg dry weight)	Reference
Podocarpus imbricatus	Leaves and Bark	Not Specified in Abstract	Data Not Available in Abstract	[1]

Further research is required to populate this table with precise quantitative data.

Experimental Protocols

The following sections detail the general methodologies for the extraction and isolation of biflavonoids, including **Imbricataflavone A**, from plant sources like *Podocarpus imbricatus*. These protocols are based on standard practices in phytochemistry.

Extraction of Biflavonoids from *Podocarpus imbricatus*

A common approach for extracting biflavonoids from plant material involves solvent extraction.

Materials:

- Dried and powdered leaves and bark of *Podocarpus imbricatus*
- Methanol or Ethanol (95%)
- Rotary evaporator
- Filter paper and funnel

Procedure:

- The dried and powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically 95% ethanol or methanol, at room temperature.
- The extraction is usually carried out by maceration or Soxhlet extraction over an extended period to ensure the complete percolation of the secondary metabolites.
- The resulting crude extract is filtered to remove solid plant debris.
- The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Isolation of Imbricataflavone A

The isolation of individual biflavonoids from the crude extract is a multi-step process involving various chromatographic techniques.

Materials:

- Crude extract of *Podocarpus imbricatus*
- Silica gel for column chromatography
- Sephadex LH-20 for column chromatography
- Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)
- Thin-Layer Chromatography (TLC) plates
- Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

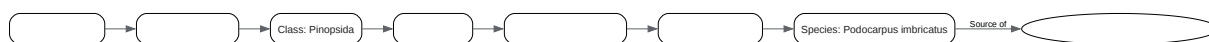
Procedure:

- **Solvent Partitioning:** The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Biflavonoids are often enriched in the ethyl acetate fraction.

- **Column Chromatography:** The flavonoid-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound, **Imbricataflavone A**.
- **Gel Filtration Chromatography:** Further purification of the fractions containing **Imbricataflavone A** can be achieved using gel filtration chromatography on a Sephadex LH-20 column, with methanol as the eluent.
- **Preparative HPLC (Optional):** For final purification to obtain a high-purity compound, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient) can be employed.
- **Structure Elucidation:** The structure of the isolated **Imbricataflavone A** is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ^1H -NMR, ^{13}C -NMR) and Mass Spectrometry (MS).

Visualizations

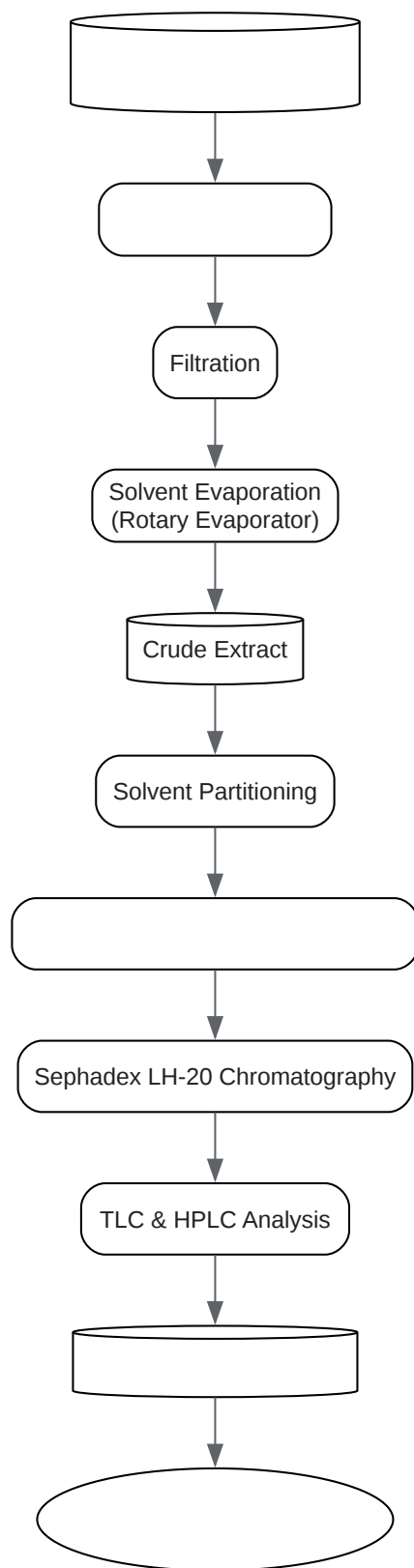
Logical Relationship of Imbricataflavone A's Natural Source



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Caption: Hierarchical classification of the natural source of **Imbricataflavone A**.

General Experimental Workflow for Isolation



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Caption: A generalized workflow for the isolation of **Imbricataflavone A**.

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References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
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